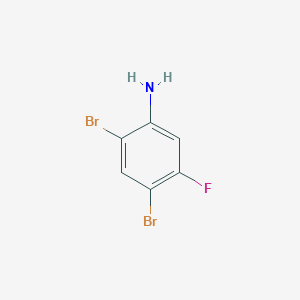

2,4-Dibromo-5-fluoroaniline

Overview

Description

“2,4-Dibromo-5-fluoroaniline” is a chemical compound with the molecular formula C6H4Br2FN. It has a molecular weight of 268.91 . It is typically stored as a solid .

Synthesis Analysis

The synthesis of 2,4-Dibromo-5-fluoroaniline involves a hydrogenation reaction. The reactants include methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor. After the reaction, the solution is filtered in a nitrogen protective atmosphere. The filtrate undergoes vacuum distillation to remove methanol, and then it’s washed with n-hexane and process water. The organic phase is cooled to crystallize a near-white to brown-yellow solid. After vacuum filtration, the wet product is dried to obtain the finished product .

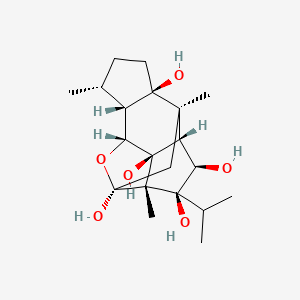

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-fluoroaniline can be represented by the InChI code: 1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 . The 3D structure can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

2,4-Dibromo-5-fluoroaniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Crystal Structure Analysis

2,4-Dibromo-5-fluoroaniline and related compounds have been studied for their crystal and molecular structures. For instance, a study on 2,6-dibromo-3-chloro-4-fluoroaniline revealed details about its crystal structure, including its monoclinic crystals and intra- and intermolecular hydrogen bonds, which are crucial for understanding the molecular interactions and stability of such compounds (Betz, 2015).

Synthesis Applications

The synthesis of related fluoroaniline compounds has practical applications in creating intermediates for various chemicals, including fluoroquinolones. For example, 2,4-Dibromo-5-fluorobenzonitrile, closely related to 2,4-Dibromo-5-fluoroaniline, has been synthesized as an intermediate in fluoroquinolone production (Zhen Qiong et al., 1998).

Biodegradation Studies

Research on similar fluoroanilines includes their biodegradation performance. The biodegradability of different fluoroanilines, including 2,4-difluoroaniline, has been investigated, which is essential for understanding the environmental impact and degradation pathways of these compounds (Qi, 2007).

Spectroscopic Analysis

Spectroscopic techniques have been employed to study the structural and electronic properties of fluoroanilines. For example, the application of FTIR and Raman spectroscopy on tri-fluoroanilines provides insights into the influence of fluorine atoms on the geometries and normal modes of aniline molecules, which is crucial for understanding the chemical behavior of 2,4-Dibromo-5-fluoroaniline and related compounds (Mukherjee, V., Singh, N., & Yadav, R., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2-fluoroaniline have been known to interact with proteins like lysozyme

Mode of Action

It is known that brominated anilines can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Brominated anilines can participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

It is known that brominated anilines can undergo various chemical reactions, which could potentially lead to changes in cellular function .

properties

IUPAC Name |

2,4-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAQGADJGBSNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303766 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-fluoroaniline | |

CAS RN |

1000578-04-0 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

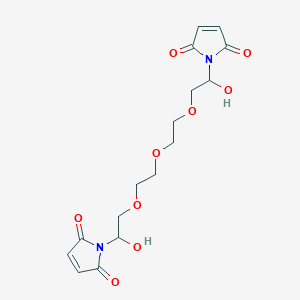

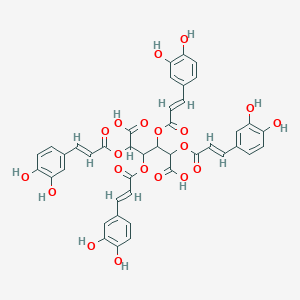

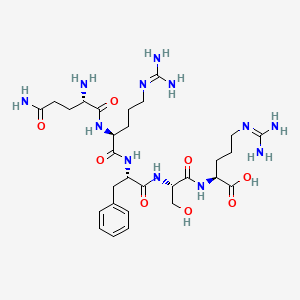

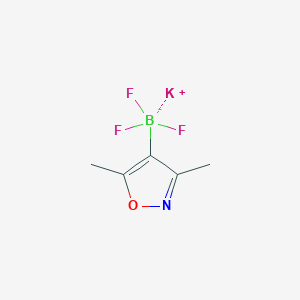

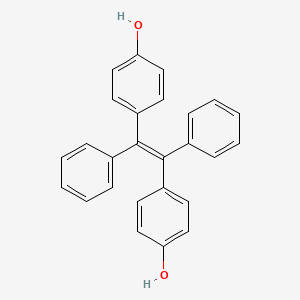

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)

![(3S,4R,6R)-3-[[(2R,4R,5S)-3-acetamido-4-[[(2R,4R,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]methoxymethyl]-6-[[(2R,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]methoxy]-4,5-dihydroxy-5-methyloxane-2-carboxylic acid](/img/structure/B1632593.png)